4-Chloro-2-methylquinoline-6-carboxylic acid

Overview

Description

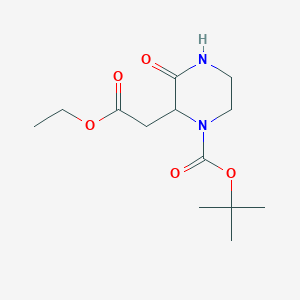

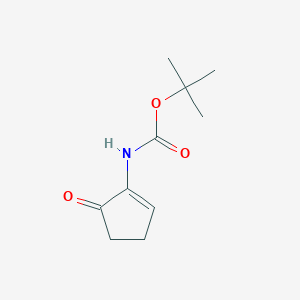

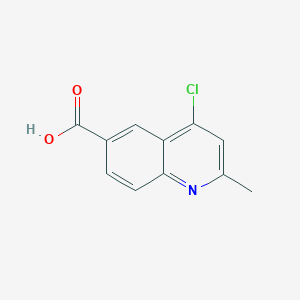

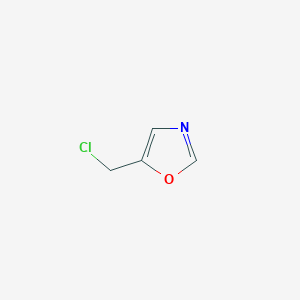

4-Chloro-2-methylquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO2 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Chloro-2-methylquinoline-6-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylquinoline-6-carboxylic acid consists of a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a chlorine atom and a carboxylic acid group .Chemical Reactions Analysis

Quinoline and its derivatives, including 4-Chloro-2-methylquinoline-6-carboxylic acid, exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2-methylquinoline-6-carboxylic acid is 221.64 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications

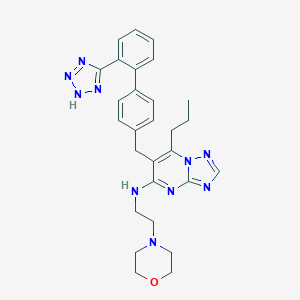

Synthesis of Novel Compounds : 4-Chloro-2-methylquinolines have been used to synthesize novel substituted dibenzonaphthyridines, which have potential applications in various fields, including medicinal chemistry (Manoj & Prasad, 2009).

Structural Studies : Studies involving hydrogen-bonded compounds of similar molecules, like 4-methylquinoline with different chloro- and nitro-substituted benzoic acids, help in understanding the role of pKa in establishing crystal structures. This has implications for material science and pharmaceuticals (Ishida, 2021).

Mass Spectrometry : Research into the gas-phase reaction of substituted isoquinolines to carboxylic acids in ion traps and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation has relevance for drug discovery, particularly for prolylhydroxylase inhibitor drug candidates (Thevis, Kohler, Schlörer, & Schänzer, 2008).

Synthetic Studies for Marine Drugs : In the synthesis of key intermediates for antitumor antibiotic tetrahydroisoquinoline natural products, compounds like 4H-chromene-2-carboxylic acid esters are used, where the structure of these intermediates is crucial for structural-activity relationship studies (Li et al., 2013).

Supramolecular Architecture Studies : Noncovalent weak interactions between organic bases like 2-methylquinoline/quinoline and carboxylic acid derivatives provide insights into supramolecular architectures, which are important in the field of crystal engineering and materials science (Gao et al., 2014).

Photolysis in Aqueous Systems : The photodegradation study of quinolinecarboxylic herbicides in aqueous solution, which includes compounds related to 4-Chloro-2-methylquinoline-6-carboxylic acid, has implications for environmental chemistry and pollution control (Pinna & Pusino, 2012).

Antioxidant and Anti-Diabetic Agents : Synthesis of novel chloroquinoline derivatives and their antioxidant activities have been studied, showing potential as effective anti-diabetic agents by inhibiting Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).

Future Directions

The future directions for 4-Chloro-2-methylquinoline-6-carboxylic acid and other quinoline derivatives involve further exploration of their synthesis methods and potential applications in various fields. Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .

properties

IUPAC Name |

4-chloro-2-methylquinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-6-4-9(12)8-5-7(11(14)15)2-3-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQYAXKYJOSBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355057 | |

| Record name | 4-chloro-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methylquinoline-6-carboxylic acid | |

CAS RN |

181189-02-6 | |

| Record name | 4-chloro-2-methylquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

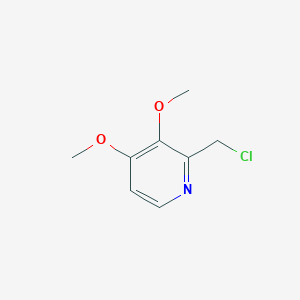

![(6R,7aR)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B69285.png)

![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)